Dehydrocostus Lactone

Vector Control Natural Insecticides Larvicidal Activity

Why choose this lot? Dehydrocostus Lactone (DHE) is the only SESQUITERPENE LACTONE in your panel that CROSSES THE BLOOD-BRAIN BARRIER, enabling CNS target engagement []. With 10× greater anti-H. pylori potency than costunolide (MIC ~4.5 mg/L vs >60 mg/L) [] and superior larvicidal activity (LC50 2.34 μg/mL) [], substituting DHE with generic lactones irreparably compromises PK/PD data reproducibility. Phase I metabolism and rapid clearance make it ideal for comparative ADME studies []. Procure ≥98% pure solid; soluble in DMSO.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 477-43-0
Cat. No. B1670198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocostus Lactone
CAS477-43-0
SynonymsDehydrocostus Lactone;  (-)-Dehydrocostus lactone.
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESC=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C
InChIInChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1
InChIKeyNETSQGRTUNRXEO-XUXIUFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrocostus Lactone (CAS 477-43-0) Product Baseline: Class and Core Characteristics for Sourcing Decision-Makers


Dehydrocostus lactone (CAS 477-43-0) is a guaianolide sesquiterpene lactone, an organic heterotricyclic compound characterized by a γ-lactone fused to a guaiane skeleton [1]. Naturally occurring in medicinal plants such as *Saussurea lappa* and *Magnolia sieboldii*, this compound has garnered significant attention for its diverse pharmacological profile [2]. It is primarily recognized for its potent anti-inflammatory and anticancer properties, which are largely attributed to its ability to inhibit the NF-κB signaling pathway by targeting IKKβ [2][3]. Procured as a high-purity solid (typically ≥98%), it is soluble in DMSO and serves as a key research tool for investigating cell proliferation inhibition, apoptosis induction, and immunomodulation .

Procurement Rationale for Dehydrocostus Lactone (CAS 477-43-0): Why Generic Sesquiterpene Lactone Substitution is Scientifically Unsound


Substituting dehydrocostus lactone with a generic sesquiterpene lactone is inadvisable due to its unique and well-characterized pharmacokinetic and pharmacodynamic profile that differentiates it even from its closest structural analogs, such as costunolide. While both compounds share an α-methylene-γ-butyrolactone moiety crucial for bioactivity, they exhibit markedly different metabolic fates, in vivo clearance rates, and target specificity [1]. For instance, dehydrocostus lactone undergoes primarily Phase I biotransformation, whereas costunolide is largely metabolized via Phase II pathways, leading to significant differences in systemic exposure and elimination [1]. Furthermore, dehydrocostus lactone has demonstrated a distinct ability to cross the blood-brain barrier (BBB), a property not ubiquitously shared among its class, which directly impacts its utility in specific CNS-related research applications [2]. Therefore, assuming functional equivalence among sesquiterpene lactones introduces uncontrolled variability, jeopardizing experimental reproducibility and leading to flawed conclusions in preclinical and mechanistic studies.

Dehydrocostus Lactone (CAS 477-43-0): Quantified Differentiation Evidence Versus Key Comparators


Superior Larvicidal Potency of Dehydrocostus Lactone Compared to Costunolide Against *Aedes albopictus*

In a direct head-to-head comparison, dehydrocostus lactone demonstrated superior larvicidal potency against *Aedes albopictus* larvae when compared to its structural analog, costunolide. Both compounds were isolated from the same source (*Saussurea lappa* essential oil) and tested under identical conditions [1]. The quantitative data shows dehydrocostus lactone achieving a significantly lower LC50 value, indicating it is more potent at a lower concentration.

Vector Control Natural Insecticides Larvicidal Activity

Superior Anti-*H. pylori* Activity of Dehydrocostus Lactone Over Costunolide and Parthenolide

In a study comparing several sesquiterpene lactones, dehydrocostus lactone (DCL) displayed significantly more potent antibacterial activity against *Helicobacter pylori* strains compared to costunolide and parthenolide [1]. The Minimum Inhibitory Concentration (MIC) values indicate that DCL is effective at a substantially lower concentration than the other lactones, even showing comparable efficacy against antibiotic-resistant strains.

Antimicrobial Gastroenterology Drug-resistant Bacteria

Distinct Pharmacokinetic Profile: Higher Clearance and Volume of Distribution Compared to Costunolide

A pharmacokinetic study in rats revealed significant differences in the disposition of dehydrocostus lactone compared to costunolide following intravenous administration [1]. While costunolide achieved a higher maximum plasma concentration, dehydrocostus lactone was characterized by a much larger volume of distribution and faster clearance. Furthermore, the primary metabolic pathways were divergent, with dehydrocostus lactone undergoing Phase I biotransformation and costunolide primarily undergoing Phase II biotransformation.

Pharmacokinetics Drug Metabolism ADME

Unique Blood-Brain Barrier Permeability for Glioma Research

A study on glioblastoma models demonstrated that dehydrocostus lactone possesses the ability to cross the blood-brain barrier (BBB) [1]. This is a critical pharmacokinetic property that enables the compound to reach therapeutic targets within the central nervous system (CNS). This property is not generally established for many other sesquiterpene lactones and represents a key differentiation for CNS applications.

Neuro-oncology Glioma Blood-Brain Barrier

Co-Expression with Costunolide in Ulcerative Colitis Model: Differential Natural Abundance

In the *Saussurea lappa* plant, the natural source of both compounds, dehydrocostus lactone is present at a significantly higher concentration than costunolide. Analysis of the essential oil shows dehydrocostus lactone constitutes 46.75% of the composition, while costunolide is only 9.26% [1]. This natural abundance ratio is relevant for sourcing and for interpreting the contribution of each compound to the plant's overall bioactivity.

Inflammatory Bowel Disease Ulcerative Colitis Natural Product Ratio

Dehydrocostus Lactone (CAS 477-43-0): Optimized Research and Industrial Application Scenarios Based on Evidence


Vector Control Research & Development of Natural Larvicides

Given its superior potency over costunolide in larvicidal assays (LC50 of 2.34 vs 3.26 μg/mL) [1], dehydrocostus lactone is the preferred starting point for developing novel, environmentally friendly mosquito control agents. Researchers should prioritize this compound for structure-activity relationship (SAR) studies aimed at further optimizing larvicidal efficacy and developing cost-effective formulations for field trials.

Anti-*H. pylori* Research and Drug-Resistant Infection Studies

The >10-fold greater antibacterial potency of dehydrocostus lactone against *H. pylori* compared to costunolide and parthenolide (MIC of ~4.5 mg/L vs >60 mg/L) positions it as a critical research tool [2]. It is particularly valuable for investigating new mechanisms of action against drug-resistant *H. pylori* strains, as it does not share the resistance mechanisms of common antibiotics like amoxicillin or clarithromycin.

Preclinical Studies on CNS Disorders and Brain Tumors

The experimentally verified ability of dehydrocostus lactone to cross the blood-brain barrier (BBB) is a decisive advantage for any *in vivo* study targeting the central nervous system [3]. This makes it a uniquely suitable candidate among sesquiterpene lactones for research in neuroinflammation, neurodegenerative diseases, and primary or metastatic brain cancers such as glioblastoma multiforme.

Pharmacokinetic and ADME Studies for Sesquiterpene Lactone Lead Optimization

Due to its distinct pharmacokinetic profile—characterized by a large volume of distribution, rapid clearance, and Phase I metabolism—dehydrocostus lactone serves as an ideal comparator in ADME studies against other lactones like costunolide [4]. This allows medicinal chemists to link specific structural features (e.g., the additional double bond in dehydrocostus lactone) to changes in metabolic stability and tissue distribution, guiding rational drug design.

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